Cas no 442865-03-4 (7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-3,7-dihydro-8-[(3-hydroxypropyl)thio]-3-methyl-
- 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C16H17ClN4O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-8-4-7-22)9-10-5-2-3-6-11(10)17/h2-3,5-6,22H,4,7-9H2,1H3,(H,19,23,24)
- InChI Key: SDXJHORBVQZPEQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2Cl)C2=C(N(C)C(=O)NC2=O)N=C1SCCCO
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- pka: 9.34±0.70(Predicted)
7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1191-0124-2μmol |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-5μmol |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-10μmol |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-20μmol |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-1mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-2mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-3mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-4mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-5mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1191-0124-10mg |
7-[(2-chlorophenyl)methyl]-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
442865-03-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 442865-03-4)
7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by the CAS number 442865-03-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivatives class, a category well-known for its broad spectrum of biological activities and therapeutic potential. The structural uniqueness of this molecule lies in its combination of a chlorophenyl moiety, a hydroxypropylsulfanyl group, and a methyl substituent within the tetrahydro-1H-purine scaffold, which collectively contribute to its distinctive pharmacological profile.
The chlorophenyl group at the 7-position introduces a lipophilic character to the molecule while also providing a site for potential interactions with biological targets. This aromatic ring system is often found in bioactive compounds due to its ability to engage in π-stacking interactions and hydrogen bonding, which are critical for binding affinity and specificity. In contrast, the hydroxypropylsulfanyl group at the 8-position adds hydrophilicity and may participate in hydrogen bonding or other polar interactions within biological environments. The presence of this sulfanyl group has been explored in various drug candidates for its potential to modulate enzyme activity or receptor binding.
The 3-methyl substituent at the 3-position of the purine ring further fine-tunes the electronic properties of the molecule. This methyl group can influence both the conformational flexibility and electronic distribution across the purine core, which are crucial factors in determining biological activity. The tetrahydro-1H-purine scaffold itself is a privileged structure in drug design due to its resemblance to natural nucleobases such as adenine and guanine. This structural similarity allows compounds like 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione to interact with enzymes and receptors involved in nucleic acid metabolism and signal transduction pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies using these techniques have suggested that the chlorophenyl moiety may interact with hydrophobic pockets of target proteins, while the hydroxypropylsulfanyl group could engage in polar interactions with amino acid residues. The methyl substituent has been identified as a key feature in stabilizing the binding conformation through van der Waals interactions. These insights have guided medicinal chemists in optimizing analogs of this compound for improved pharmacokinetic properties and target engagement.
In vitro studies have begun to unravel the biological activities of 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Initial assays have shown potential inhibitory effects on certain kinases and enzymes implicated in inflammatory pathways. The presence of both lipophilic and hydrophilic moieties suggests that this compound may exhibit dual-targeting capabilities, allowing it to modulate multiple pathways simultaneously—a strategy that has shown promise in treating complex diseases such as cancer and autoimmune disorders. Furthermore, its structural resemblance to known purine-based drugs may facilitate rapid translation from preclinical findings to clinical trials.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies involving multi-step organic transformations have been employed to construct the purine core while introducing the various substituents at precise positions. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the aromatic rings and heterocyclic systems. Additionally, protecting group strategies have been essential in ensuring regioselectivity during synthesis, given the multiple functional groups present in this molecule.
As research progresses, novel derivatives of 7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are being explored to enhance their pharmacological profiles. By modifying substituents such as the chlorophenyl, hydroxypropylsulfanyl, or methyl groups, researchers aim to improve solubility, bioavailability, and target specificity without compromising efficacy. These efforts align with global trends toward rational drug design and personalized medicine.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable scaffold for developing probes used in biochemical research to study enzyme mechanisms or receptor function. Additionally, its ability to modulate cellular signaling pathways suggests applications in regenerative medicine or tissue engineering where precise control over cellular behavior is required.
In conclusion,7-(2-chlorophenyl)methyl-8-(3-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 442865-03) represents a promising candidate for further development in pharmaceutical research. Its intricate structure combines multiple pharmacophoric elements that contribute to its diverse biological activities. As our understanding of molecular interactions deepens through advanced computational methods and experimental techniques,this compound holds significant potential for addressing unmet medical needs across various therapeutic domains.
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